molecular formula C16H25N3O2S B2916461 N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide CAS No. 1209991-42-3

N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide

Cat. No. B2916461
CAS RN: 1209991-42-3
M. Wt: 323.46
InChI Key: YMTMHSCUVDQYFS-UHFFFAOYSA-N
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Description

“N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of phenylpiperazine, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized by the reductive amination of a precursor molecule with different substituted aromatic aldehydes . The synthesis was carried out using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide” and similar compounds can be characterized using various spectroscopic techniques. In one study, the structures of synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

Scientific Research Applications

Anti-Inflammatory Activity

A series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and their anti-inflammatory activities were investigated using a carrageenan-induced rat paw edema model in vivo. All the synthesized compounds were found to be potent anti-inflammatory agents .

Anti-Nociceptive Effects

A new piperazine compound (LQFM182) was found to have anti-nociceptive effects. The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduced the paw licking time of animals in the second phase of the formalin test .

Anti-Oedema Effects

The same piperazine compound (LQFM182) also demonstrated anti-oedema effects. It reduced oedema formation at all hours of the paw oedema induced by carrageenan test .

Reduction of Pro-Inflammatory Cytokines

The compound was found to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleurisy test .

Antibacterial Activity

The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Antifungal Activity

Some compounds were found to display fungicidal activity against C. galibrata ATCC 15126 strain .

Future Directions

The future directions for research on “N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide” and similar compounds could include further investigation of their therapeutic potential. For instance, their anti-inflammatory activities could be explored in more depth . Additionally, their potential applications in other areas of medicine could also be explored.

properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c20-22(21,16-7-8-16)17-9-4-10-18-11-13-19(14-12-18)15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTMHSCUVDQYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide

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